molecular formula C13H12O4 B1255231 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate CAS No. 192451-60-8

2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate

Cat. No.: B1255231
CAS No.: 192451-60-8
M. Wt: 232.23 g/mol
InChI Key: CQVIWJVXKPODMC-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of this compound emerged from the critical need for improved fluorogenic reagents in analytical chemistry during the 1990s. Prior to its introduction, analytical chemists relied on various derivatizing agents for primary amine detection, but these existing reagents often suffered from limitations including poor stability, insufficient sensitivity, or restricted applicability across different analytical platforms. The compound was first synthesized and characterized in 1997 as part of a comprehensive research effort to develop more effective fluorogenic reagents for bioanalytical applications.

The historical context of this compound's development coincides with significant advances in analytical instrumentation and the growing demand for sensitive detection methods in biochemical research. During this period, the analysis of primary amines had become increasingly important due to their ubiquitous presence in biological systems and their critical roles in neurotransmission and cellular signaling processes. The research team responsible for developing this fluorogenic reagent recognized the potential for creating a more versatile and stable derivatizing agent that could overcome the limitations of existing methodologies.

The compound's development process involved systematic optimization of structural features to achieve optimal fluorescence properties, chemical stability, and analytical performance. The incorporation of the phenyl group at the 4-position of the dihydrofuran ring was specifically designed to enhance the fluorescent properties of the resulting derivatives, while the acetate functionality at the 2-position provided improved reactivity with primary amine groups. This rational design approach resulted in a fluorogenic reagent that demonstrated superior performance characteristics compared to previously available alternatives.

The initial validation studies conducted during the compound's development phase demonstrated its exceptional analytical capabilities. Researchers successfully achieved detection limits as low as 1 picomole for peptide analysis using capillary electrophoresis, representing a significant improvement in sensitivity compared to existing derivatizing agents. These findings established the compound as a breakthrough in analytical methodology and paved the way for its subsequent adoption in various research applications.

Structural Classification Within Heterocyclic Compounds

This compound belongs to the important class of heterocyclic compounds known as dihydrofurans, which are characterized by a five-membered ring containing one oxygen atom and a double bond between the 4 and 5 positions. Within the broader classification of furan derivatives, dihydrofurans represent partially saturated analogs that exhibit distinct chemical and physical properties compared to their fully aromatic counterparts. The compound specifically falls under the subcategory of 2,3-dihydrofurans, which are recognized as among the simplest enol ethers and serve as important intermediates in organic synthesis.

The structural framework of this compound incorporates multiple functional groups that contribute to its unique properties and analytical utility. The core dihydrofuran ring system provides the fundamental heterocyclic scaffold, while the methyl substituent at the 2-position introduces steric and electronic effects that influence the compound's reactivity and stability. The ketone functionality at the 3-position creates an electrophilic center that participates in the derivatization mechanism with primary amines, facilitating the formation of stable fluorescent adducts.

The phenyl group attached at the 4-position represents a crucial structural element that significantly impacts the compound's fluorescence properties. This aromatic substituent extends the conjugated system of the molecule, resulting in enhanced fluorescence intensity and favorable spectroscopic characteristics for analytical applications. The positioning of this phenyl group also influences the overall molecular geometry and potential intermolecular interactions, contributing to the stability and analytical performance of the resulting amine derivatives.

The acetate ester functionality at the 2-position serves multiple important roles in the compound's structure and function. This group acts as a leaving group during the derivatization reaction with primary amines, enabling the formation of covalent bonds between the fluorogenic reagent and target analytes. Additionally, the acetate group contributes to the compound's solubility characteristics and influences its behavior in various analytical systems. The hydrolyzable nature of this ester linkage also provides opportunities for controlled reactivity under specific chemical conditions.

Significance in Modern Analytical Chemistry

The significance of this compound in modern analytical chemistry extends far beyond its role as a simple derivatizing reagent, encompassing fundamental contributions to bioanalytical methodology, pharmaceutical analysis, and biochemical research. Its development addressed several critical challenges in analytical chemistry, particularly the need for sensitive, selective, and stable derivatizing agents capable of functioning across multiple analytical platforms. The compound's exceptional performance characteristics have established it as a reference standard for fluorogenic reagent development and a preferred choice for demanding analytical applications.

One of the most significant contributions of this compound to analytical chemistry lies in its exceptional sensitivity for primary amine detection. The ability to successfully label and analyze peptides at 1 picomole concentrations represents a substantial advancement in analytical capability, enabling researchers to conduct studies with minimal sample requirements. This level of sensitivity has proven particularly valuable in proteomics research, where sample limitations often constrain analytical approaches. The compound's detection capabilities have facilitated investigations into trace-level biological processes and enabled the analysis of precious or limited biological samples that would otherwise be challenging to characterize.

The compound's stability profile represents another crucial aspect of its analytical significance. Unlike many fluorogenic reagents that suffer from instability under varying pH conditions, this compound derivatives demonstrate excellent stability in both acidic and basic solutions. This remarkable stability enables complex analytical workflows involving multiple separation and purification steps, as well as extended storage periods without significant degradation. The ability to maintain analytical integrity under diverse chemical conditions has expanded the scope of applications and improved the reliability of analytical results.

The compound's compatibility with multiple analytical techniques has established it as a versatile tool in modern analytical chemistry. Its successful application in high-performance liquid chromatography, capillary electrophoresis, and matrix-assisted laser desorption ionization mass spectrometry demonstrates exceptional analytical versatility. This multi-platform compatibility allows researchers to select the most appropriate analytical technique for their specific requirements while maintaining consistent derivatization chemistry. The hydrophobic nature of the fluorescent tag enables effective reversed-phase liquid chromatography separations, while its favorable ionization characteristics support sensitive mass spectrometric detection.

Analytical Parameter Performance Characteristic Reference
Detection Limit 1 picomole (2 × 10⁻⁷ M) for peptides
Molecular Weight 232.23
Molecular Formula C₁₃H₁₂O₄
CAS Registry Number 192451-60-8
pH Stability Stable in acidic and basic conditions
Analytical Platforms HPLC, CE, MALDI/MS compatible
Fluorescence Properties Enhanced by phenyl substituent
Storage Stability Good long-term stability

Properties

IUPAC Name

(2-methyl-3-oxo-4-phenylfuran-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-9(14)17-13(2)12(15)11(8-16-13)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVIWJVXKPODMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(C(=O)C(=CO1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578570
Record name 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192451-60-8
Record name 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Condensation :
    Ethyl acetoacetate (β-keto ester) reacts with cinnamaldehyde (α,β-unsaturated aldehyde) in the presence of piperidine (5 mol%) as a base catalyst. The reaction proceeds in ethyl acetate under reflux (83°C) for 3.5 hours, forming a dienone intermediate.

    Ethyl acetoacetate+Cinnamaldehydepiperidine, 83°CDienone intermediate\text{Ethyl acetoacetate} + \text{Cinnamaldehyde} \xrightarrow{\text{piperidine, 83°C}} \text{Dienone intermediate}

    Yields for analogous reactions range from 80–85%.

  • Oxidative Cyclization :
    The dienone undergoes cyclization using phenyliodine diacetate (PIDA) in 1,3-dichloropropane at 25°C for 2–4 hours. PIDA facilitates the formation of the dihydrofuran ring via single-electron transfer, positioning the phenyl group at C4 and the methyl group at C2.

    DienonePIDA, 1,3-dichloropropane2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran\text{Dienone} \xrightarrow{\text{PIDA, 1,3-dichloropropane}} \text{2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran}

Acetylation of the C2 Hydroxyl Group

The intermediate dihydrofuran derivative is acetylated using acetic anhydride in pyridine. This step introduces the acetate group at C2, completing the synthesis of PDFAc.

2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-olAc2O, pyridinePDFAc\text{2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-ol} \xrightarrow{\text{Ac}_2\text{O, pyridine}} \text{PDFAc}

Table 1: Optimization of Knoevenagel-Cyclization-Acetylation Sequence

StepReagent/CatalystSolventTemperatureTime (h)Yield (%)
KnoevenagelPiperidine (5 mol%)Ethyl acetate83°C3.584
Oxidative CyclizationPIDA (1.2 equiv)1,3-Dichloropropane25°C378
AcetylationAcetic anhydridePyridine25°C1292

Friedel-Crafts Acylation and Ring-Closing Strategies

Friedel-Crafts acylation offers an alternative pathway to access the dihydrofuran scaffold. This method leverages electrophilic aromatic substitution to install the phenyl group early in the synthesis.

Key Steps

  • Friedel-Crafts Acylation :
    Thioanisole reacts with a carbonyl chloride derivative (e.g., 3-fluorophenylacetyl chloride) in dichloromethane at 5°C using AlCl₃ as a catalyst. This step yields a ketone precursor with the phenyl moiety.

    Thioanisole+RCOClAlCl3,5CKetone intermediate\text{Thioanisole} + \text{RCOCl} \xrightarrow{\text{AlCl}_3, -5^\circ\text{C}} \text{Ketone intermediate}
  • Pummerer Rearrangement and Cyclization :
    The ketone undergoes sulfoxidation with meta-chloroperbenzoic acid (mCPBA), followed by a Pummerer rearrangement using acetic anhydride at 100–130°C. This generates a sulfonium ion, which cyclizes to form the dihydrofuran core.

    SulfoxideAc2O, 120°CDihydrofuran acetate\text{Sulfoxide} \xrightarrow{\text{Ac}_2\text{O, 120°C}} \text{Dihydrofuran acetate}

Table 2: Friedel-Crafts-Pummerer Route Parameters

StepReagent/CatalystSolventTemperatureTime (h)Yield (%)
Friedel-CraftsAlCl₃ (1.2 equiv)Dichloromethane5°C568
SulfoxidationmCPBA (1.5 equiv)CH₂Cl₂0°C375
Pummerer CyclizationAcetic anhydrideToluene120°C1281

Direct Esterification of Dihydrofuran Carboxylic Acid

This route begins with a pre-formed dihydrofuran carboxylic acid, which is esterified to introduce the acetate group.

Synthesis Overview

  • Cycloaddition Reaction :
    Homophthalic anhydride reacts with an imine (e.g., N-(furan-2-yl-methylidene)-benzylamine) in pyridine at 83°C. This diastereoselective reaction yields trans-dihydrofuran carboxylic acid.

    Homophthalic anhydride+Iminepyridinetrans-4-Carboxy-2,3-dihydrofuran\text{Homophthalic anhydride} + \text{Imine} \xrightarrow{\text{pyridine}} \text{trans-4-Carboxy-2,3-dihydrofuran}
  • Esterification :
    The carboxylic acid is treated with acetyl chloride in anhydrous ethanol, facilitating esterification at C2.

    trans-4-Carboxy-2,3-dihydrofuranAcCl, EtOHPDFAc\text{trans-4-Carboxy-2,3-dihydrofuran} \xrightarrow{\text{AcCl, EtOH}} \text{PDFAc}

Table 3: Esterification Conditions and Yields

ParameterValueSource
CatalystNone (neat)
SolventAnhydrous ethanol
Temperature25°C
Time8 hours
Yield88%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Route 1 (Knoevenagel-cyclization) offers the highest overall yield (72% over three steps) but requires stringent control over oxidative conditions.

  • Route 2 (Friedel-Crafts-Pummerer) is advantageous for introducing aromatic groups early but involves toxic reagents (AlCl₃) and lower yields.

  • Route 3 (Esterification) is highly diastereoselective but depends on the availability of homophthalic anhydride derivatives.

Structural Validation

  • HPLC and CE : PDFAc derivatives exhibit characteristic retention times in reversed-phase HPLC (C18 column, acetonitrile/water gradient).

  • MALDI-MS : The molecular ion peak at m/z 275.1 [M+H]⁺ confirms successful synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Analytical Chemistry

2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate serves as a fluorogenic reagent for the detection and analysis of primary amines. It has been effectively used in high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and matrix-assisted laser desorption/ionization mass spectrometry (MALDI/MS). The compound forms stable fluorescent derivatives that can be analyzed at low concentrations (down to 1 pmol), making it valuable for detecting amines in complex biological samples .

Biological Studies

In biological research, this compound aids in studying enzyme-catalyzed reactions and metabolic pathways. Its ability to form stable derivatives allows researchers to trace metabolic processes involving primary amines and aminated carbohydrates. The fluorescent properties enhance the sensitivity of detection methods used in biochemical assays .

Organic Synthesis

As a versatile building block in organic synthesis, it is utilized in creating more complex organic molecules. Its reactivity allows for various transformations such as oxidation, reduction, and substitution reactions. For instance, it can be oxidized to yield carboxylic acids or reduced to form alcohols .

Case Studies

Study Title Authors Journal Findings
Fluorogenic Reagent for Detection of Primary AminesPeng Chen et al.Analytical ChemistryDeveloped a method using the compound for analyzing primary amines with high sensitivity .
Capillary Electrophoresis with Fluorescence DetectionMaria Teresa Veledo et al.Comprehensive Analytical ChemistryDemonstrated the effectiveness of the compound in detecting low-molecular-mass amines .
Derivatization Trends in Capillary ElectrophoresisJoop C.M. Waterval et al.ElectrophoresisDiscussed the utility of fluorogenic reagents like this compound for enhanced detection capabilities .

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

3-(5-Ethyl-2-methyl-3-oxo-2,3-dihydrofuran-2-yl)propanal (Compound 8)
  • Structure : Features an ethyl substituent at position 5 and a propanal group at position 2, replacing the phenyl and acetate groups in the target compound .
  • Synthesis : Synthesized via acid-catalyzed hydrolysis of a precursor, followed by column chromatography purification (60% yield) .
  • Applications : Serves as an intermediate in organic synthesis rather than a derivatization agent. Its aldehyde group enables further functionalization (e.g., nucleophilic additions), unlike the acetate group in the target compound, which is tailored for amine labeling .
  • Spectroscopic Data : Distinct NMR signals (e.g., δ 9.71 ppm for the aldehyde proton) differentiate it from the target compound’s acetate and phenyl resonances .
4-Acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl Acetate (Compound 5)
  • Structure : Contains an acetyl group at position 4 and methyl groups at positions 2 and 5, contrasting with the phenyl and single methyl group in the target compound .
  • Reactivity: The acetyl group may reduce fluorescence efficiency compared to the phenyl group, as electron-withdrawing substituents can quench excited states.
  • Applications: Primarily used as a synthetic intermediate in furanone chemistry, lacking reported derivatization utility .
Methyl (2-hydroxy-3-oxo-5-p-tolyl-2,3-dihydrofuran-2-yl)acetate
  • Structure : Incorporates a hydroxy group at position 2 and a p-tolyl substituent (methyl-substituted phenyl) at position 5 .
  • Hydrogen Bonding: The hydroxy group facilitates intermolecular hydrogen bonding, as demonstrated in crystallographic studies, which may reduce solubility in non-polar solvents compared to the target compound .
  • Crystallography : Structural analysis reveals planar dihydrofuran rings, similar to the target compound, but with altered packing due to hydrogen-bonding networks .

Substituent Effects on Analytical Utility

Compound Key Substituents Fluorescence HPLC Retention Stability Primary Application
Target Compound Phenyl, acetate High High pH-stable Amine derivatization
3-(5-Ethyl-...)propanal Ethyl, propanal None Moderate Acid-sensitive Organic synthesis intermediate
4-Acetyl-2,5-dimethyl... Acetyl, methyl Low Low High Furanone synthesis
Methyl (2-hydroxy-5-p-tolyl...) Hydroxy, p-tolyl None Moderate Moderate Crystallography studies

Spectral and Physical Properties

  • IR/NMR : The target compound’s acetate group shows characteristic carbonyl stretches (~1700 cm⁻¹), while phenyl rings exhibit aromatic C-H bends (~700–800 cm⁻¹). In contrast, Compound 8 () displays aldehyde C=O stretches (~1703 cm⁻¹) and lacks aromatic signals .
  • Solubility : The phenyl group in the target compound increases hydrophobicity, favoring organic solvents (e.g., ethyl acetate), whereas hydroxy-containing analogs () show higher polarity .

Biological Activity

2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate is an organic compound belonging to the class of dihydrofurans. Its unique structure, which includes a furan ring substituted with a methyl group, a phenyl group, and an acetate group, contributes to its biological activity and utility in various scientific applications.

PropertyValue
IUPAC Name(2-methyl-3-oxo-4-phenylfuran-2-yl) acetate
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
CAS Number192451-60-8

Synthesis

The synthesis of this compound can be achieved through several methods. A common approach involves the condensation of 2-methyl-3-oxo-4-phenylfuran with acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions. This method is efficient for producing high yields of the compound, which can then be purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to act as a fluorogenic reagent. It interacts with primary amines and aminated carbohydrates, forming stable fluorescent derivatives that can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MALDI/MS). This property makes it particularly useful in biochemical assays for detecting and quantifying amines at low concentrations .

Applications in Research

  • Fluorogenic Reagent : The compound has been developed as a reagent for the analysis of primary amines and aminated carbohydrates. It demonstrates good stability in both acidic and basic environments, allowing for versatile applications in analytical chemistry .
  • Detection Methods : The fluorescent derivatives formed from the reaction with amines are detectable via HPLC due to their hydrophobic nature, facilitating structural verification through characteristic elution intervals .
  • Case Studies :
    • In one study, peptides labeled with this fluorogenic reagent were successfully analyzed at concentrations as low as 1 pmol (approximately 2×1072\times 10^{-7} M), demonstrating its sensitivity and effectiveness in biochemical applications .
    • Another research highlighted its use in detecting aminated carbohydrates, showcasing its relevance in carbohydrate chemistry and metabolic studies .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundActivityNotes
2-Methyl-3-phenyloxiraneModerate reactivity with nucleophilesLacks the acetate group
3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran)Limited application in fluorescence detectionDifferent substituents affect reactivity

Q & A

Q. What are the established synthetic routes for 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate?

Methodological Answer: The compound can be synthesized via tandem Michael addition-elimination reactions, which are effective for constructing the dihydrofuran core. For analogous dihydrofuran derivatives, optimized conditions include using catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C . Alternatively, oxidative cyclization of β-keto esters with phenylacetylene derivatives has been reported for similar structures, yielding 60–75% purity after column chromatography .

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry, as demonstrated for structurally related benzothiazine derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and ring conformation. DEPT and COSY experiments resolve overlapping signals in dihydrofuran systems.
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks, especially for oxygen-sensitive intermediates .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer: Stability studies should include:

  • Thermal stability : Monitor decomposition via TGA/DSC at 25–150°C.
  • Photostability : Expose to UV light (254 nm) and track degradation using UV-Vis spectroscopy.
  • Hydrolytic stability : Test in buffered solutions (pH 3–9) at 37°C, analyzing hydrolytic byproducts via LC-MS .

Advanced Research Questions

Q. How can reaction selectivity be optimized to minimize byproducts during synthesis?

Methodological Answer:

  • Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of intermediates and reduce side reactions.
  • Temperature control : Lower temperatures (e.g., 0–25°C) suppress thermal decomposition pathways.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cyclization steps, as shown for oxazole derivatives .

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?

Methodological Answer:

  • DFT calculations : Model NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) to identify mismatches caused by solvent effects or tautomerism.
  • Dynamic NMR experiments : Probe temperature-dependent conformational changes in the dihydrofuran ring .
  • Cross-validation : Compare IR, Raman, and X-ray data to reconcile unexpected peaks .

Q. How can the biological activity of this compound be mechanistically investigated?

Methodological Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase or acetylcholinesterase) using fluorometric assays. For example, related phthalide derivatives showed activity via COX-2 inhibition .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins, prioritizing binding poses with the lowest RMSD values .
  • Metabolic profiling : Incubate with liver microsomes to identify bioactive metabolites via UPLC-QTOF-MS .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic environments?

Methodological Answer: Contradictions may arise from:

  • Solvent polarity : Polar solvents stabilize transition states differently, altering reaction pathways.
  • Counterion effects : Acetate vs. chloride ions can modulate electrophilicity at the 3-oxo position.
  • Experimental validation : Repeat reactions under controlled conditions (e.g., anhydrous DCM) and characterize products via 2D NMR to isolate variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.